

# Comprehensive Technical Guide: (R)-3-Aminomethyl-N-Cbz-morpholine

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## Compound of Interest

**Compound Name:** (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

**Cat. No.:** B11809359

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## Executive Summary

(R)-3-aminomethyl-N-Cbz-morpholine (CAS: 1312161-62-8) is a highly versatile, stereochemically pure chiral building block extensively utilized in modern medicinal chemistry. Featuring a morpholine core substituted at the 3-position with a primary amine and protected at the secondary amine with a carboxybenzyl (Cbz) group, this scaffold provides critical conformational rigidity and hydrogen-bonding capabilities. It serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including orexin receptor antagonists [2] and Bcl-2 family apoptosis-inducing agents [3].

## Chemical Identity and Physicochemical Properties

The strategic placement of the Cbz protecting group is not arbitrary; it offers excellent orthogonality when subsequent synthetic steps require the protection of the primary amine (e.g., with a Boc group). The Cbz group is stable under acidic conditions (unlike Boc) and mild basic conditions, allowing for the selective manipulation of the primary amine without compromising the integrity of the morpholine nitrogen.

**Table 1: Key Physicochemical Properties**

Property	Value
Chemical Name	(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate
CAS Registry Number	1312161-62-8
Molecular Formula	C13H18N2O3
Molecular Weight	250.29 g/mol
Stereochemistry	(R)-enantiomer
Appearance	Colorless to pale yellow viscous oil or solid
Solubility	Soluble in DCM, EtOAc, MeOH, DMSO
Storage Conditions	2-8°C, inert atmosphere (Argon/N2)

(Data curated from commercial supplier specifications [1])

## Synthesis and Manufacturing Pathways

The synthesis of (R)-3-aminomethyl-N-Cbz-morpholine demands strict stereochemical control to prevent racemization at the C3 position. The most robust pathway begins with the chiral pool precursor, D-serine.

### Step-by-Step Methodology and Causality

#### Step 1: N-Protection of D-Serine

- Protocol: D-serine is reacted with benzyl chloroformate (Cbz-Cl) in aqueous NaOH.
- Causality: The Cbz group is chosen over Boc because it withstands the strongly basic alkylation conditions required in Step 2. Furthermore, it can be orthogonally cleaved later via hydrogenolysis without affecting acid-sensitive functional groups that may be introduced downstream.

#### Step 2: Cyclization to Morpholine Core

- Protocol: N-Cbz-D-serine is treated with sodium hydride (NaH) and 1,2-dibromoethane in DMF at 0°C, slowly warming to room temperature.
- Causality: The strong base deprotonates both the hydroxyl and carboxyl groups. The subsequent intramolecular cyclization forms the morpholine ring. Strict temperature control ( $\leq 25^\circ\text{C}$ ) is critical here; elevated temperatures drastically increase the risk of base-catalyzed racemization at the alpha-chiral center.

### Step 3: Chemoselective Reduction to Alcohol

- Protocol: The carboxylic acid is activated using isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride. This intermediate is reduced in situ with sodium borohydride (NaBH<sub>4</sub>) in a water/THF mixture to yield (R)-4-Cbz-3-(hydroxymethyl)morpholine.
- Causality: Direct reduction of the carboxylic acid with strong reagents like Lithium Aluminum Hydride (LAH) would concurrently reduce or cleave the Cbz carbamate. The mixed anhydride method ensures chemoselective reduction of the acid while leaving the Cbz protecting group completely intact.

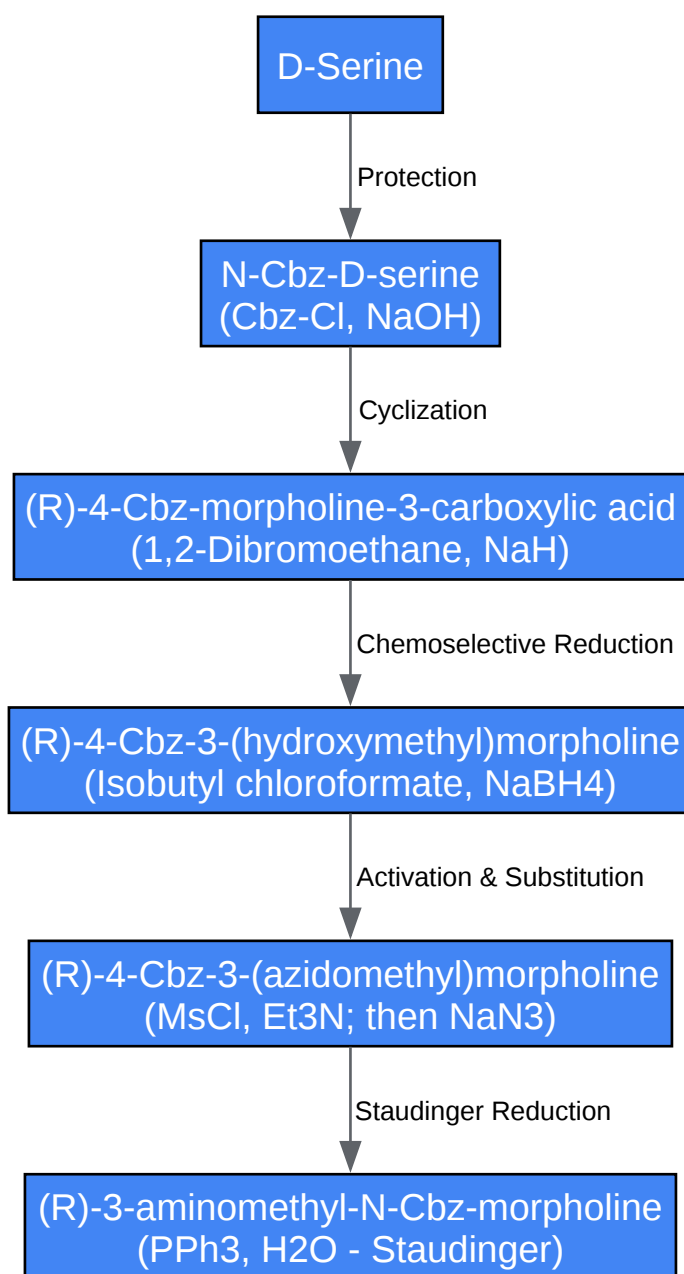
### Step 4: Activation and Azidation

- Protocol: The primary alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et<sub>3</sub>N) in DCM. The mesylate is subsequently displaced by sodium azide (NaN<sub>3</sub>) in DMF at 60°C.
- Causality: Mesylation transforms the poor hydroxyl leaving group into an excellent one. The azide displacement proceeds via an S<sub>N</sub>2 mechanism. Because the reaction occurs at the adjacent methylene carbon rather than the C3 stereocenter itself, the (R)-configuration is perfectly preserved.

### Step 5: Staudinger Reduction

- Protocol: The azide is reduced to the primary amine using triphenylphosphine (PPh<sub>3</sub>) in THF/H<sub>2</sub>O at room temperature.

- Causality: Standard catalytic hydrogenation (Pd/C, H<sub>2</sub>) would successfully reduce the azide but would simultaneously cleave the Cbz protecting group. The Staudinger reaction is perfectly chemoselective, reducing only the azide to the primary amine to yield the final product.



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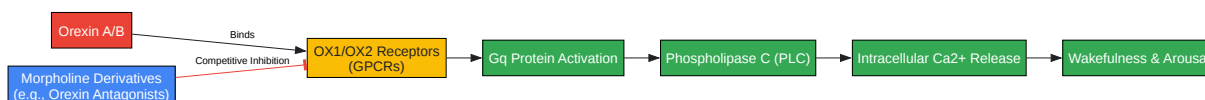
Step-by-step synthesis of (R)-3-aminomethyl-N-Cbz-morpholine from D-serine.

## Applications in Drug Discovery

The morpholine ring is a privileged scaffold in pharmacology. It improves aqueous solubility, modulates pKa, and enhances metabolic stability. The 3-aminomethyl substitution provides a highly reactive vector for further functionalization, such as amide coupling or reductive amination.

### Orexin Receptor Antagonists

Derivatives of 3-aminomethyl-morpholine have been patented as potent, non-peptide antagonists of human orexin receptors (OX1 and OX2) [2]. These G-protein-coupled receptors (GPCRs) regulate sleep-wake cycles. By competitively blocking orexin binding, these compounds prevent intracellular calcium release, thereby promoting sleep. They are heavily investigated for treating insomnia and narcolepsy.



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Mechanism of action of morpholine-derived orexin receptor antagonists.

### Apoptosis-Inducing Agents (Bcl-2 Inhibitors)

This specific scaffold is also utilized in the synthesis of Bcl-2 family inhibitors [3]. The morpholine moiety is structurally ideal for fitting into the P4 pocket of the Bcl-2 protein, while the aminomethyl group serves as a critical linker to the rest of the macrocyclic or linear API, disrupting protein-protein interactions and inducing apoptosis in cancer cells.

## Analytical Characterization & Quality Control

To ensure the integrity of the compound for downstream API manufacturing, a self-validating analytical protocol must be employed.

- Chiral HPLC (Self-Validating Protocol):
  - Purpose: To determine the enantiomeric excess (ee).

- Method: Use a chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1).
- System Validation: The (S)-enantiomer must be injected alongside the sample as a reference standard. This creates a self-validating system: if the method cannot demonstrate baseline resolution between the spiked (S)-enantiomer and the (R)-enantiomer, the ee calculation is void. An ee of >98% is standard for pharmaceutical applications.
- 1H and 13C NMR Spectroscopy:
  - Purpose: Structural confirmation.
  - Key Signals: The methylene protons of the Cbz group typically appear as a singlet or AB quartet around 5.1 ppm. The aminomethyl protons appear around 2.7-2.9 ppm, shifting slightly upon protonation.
- LC-MS:
  - Purpose: Mass verification and purity.
  - Result: The ESI+ spectrum should show a prominent [M+H]<sup>+</sup> peak at m/z 251.1.

## Handling, Stability, and Storage

As a primary amine, the compound is susceptible to oxidation and carbamate formation upon prolonged exposure to atmospheric CO<sub>2</sub>.

- Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed amber vial to prevent degradation.
- Handling: Perform all transfers in a fume hood. If the compound presents as a viscous oil, gentle warming (up to 40°C) may be used to reduce viscosity for pipetting, though weighing by difference is highly recommended to ensure stoichiometric accuracy.

## References

- Weller, T., et al. "Substituted 1,2,3,4-tetrahydroisoquinoline derivatives." World Intellectual Property Organization, Patent WO2005118548A1, 2005.

- AbbVie Inc. "Melt-extruded solid dispersions containing an apoptosis-inducing agent." World Intellectual Property Organization, Patent WO2012121758A1, 2012.
- National Center for Biotechnology Information (NCBI). "3-Aminomethyl-4-boc-morpholine." PubChem Compound Summary for CID 44182325. Available at:[\[Link\]](#)
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